molecular formula C22H36Si B6309477 Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane CAS No. 126116-86-7

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane

Cat. No. B6309477
CAS RN: 126116-86-7
M. Wt: 328.6 g/mol
InChI Key: WXXXDSFGEXNHQT-UHFFFAOYSA-N
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Description

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane (DMBTCP) is a silylating agent that has been used for many years in the synthesis of various organic compounds. DMBTCP is an organosilicon compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless liquid with a low boiling point and a high vapor pressure. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications.

Scientific Research Applications

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of amines. In addition, it has been used to modify the properties of polymers and to improve the properties of catalysts.

Mechanism of Action

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a silylating agent that reacts with organic molecules to form a covalent bond. The reaction occurs when the silane molecule reacts with the organic molecule, forming a silyl ether. The silyl ether is a stable, covalent bond that is resistant to hydrolysis. The silyl ether can also be used to modify the properties of the organic molecule, such as increasing its solubility or improving its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane have not been extensively studied. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or animals. It has been used in the synthesis of pharmaceuticals and is generally considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane in laboratory experiments is its low cost and ease of use. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and is not known to have any adverse effects on humans or animals. However, there are some limitations to using Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane in laboratory experiments. The compound is highly volatile and can be difficult to handle in large quantities. In addition, the reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.

Future Directions

There are several potential future directions for the use of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane. One potential use is in the synthesis of polymers. Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane can be used to modify the properties of polymers, such as increasing their solubility or improving their reactivity. In addition, Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane could be used as a catalyst in the synthesis of pharmaceuticals. It could also be used as a surfactant in biomedical applications, such as drug delivery and tissue engineering. Finally, Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane could be used as a reagent in the synthesis of amines, which could be used in the synthesis of drugs and other compounds.

Synthesis Methods

The synthesis of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a multi-step process that involves the reaction of tert-butylchlorosilane with 2-methyl-4-tert-butylcyclopentadienyl chloride in the presence of a base, such as sodium carbonate. The reaction proceeds in two steps, first forming a tert-butylchlorosilane adduct, and then the desired dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.

properties

IUPAC Name

bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Si/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8/h11-14,19-20H,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXXDSFGEXNHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane

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